molecular formula C15H8BrCl2N B13755905 4-Bromo-5,7-dichloro-2-phenylquinoline CAS No. 1189106-20-4

4-Bromo-5,7-dichloro-2-phenylquinoline

Cat. No.: B13755905
CAS No.: 1189106-20-4
M. Wt: 353.0 g/mol
InChI Key: NBCWIRBBCYWHLC-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dichloro-2-phenylquinoline is a synthetic quinoline derivative designed for research and development purposes. Quinoline scaffolds are recognized as important motifs in medicinal chemistry, particularly in the investigation of new anticancer agents . These compounds can function through various mechanisms, such as acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . The specific bromo- and dichloro- substitution pattern on the quinoline core makes this compound a valuable synthetic intermediate. It can be used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce complex functional groups, or serve as a precursor for the development of targeted molecular libraries for high-throughput screening . Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is intended for research use by qualified laboratory personnel and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-20-4

Molecular Formula

C15H8BrCl2N

Molecular Weight

353.0 g/mol

IUPAC Name

4-bromo-5,7-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H8BrCl2N/c16-11-8-13(9-4-2-1-3-5-9)19-14-7-10(17)6-12(18)15(11)14/h1-8H

InChI Key

NBCWIRBBCYWHLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Br

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations

Electrophilic Aromatic Substitution Mechanisms in Quinoline (B57606) Halogenation

Electrophilic Aromatic Substitution (EAS) is a fundamental mechanism for introducing substituents onto aromatic rings. In the quinoline system, the benzene (B151609) ring (carbocycle) is more susceptible to electrophilic attack than the pyridine (B92270) ring (heterocycle). This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophiles. Consequently, electrophilic substitution, including halogenation, preferentially occurs at positions C5 and C8 of the carbocyclic ring. quimicaorganica.orgyoutube.comreddit.com

The general mechanism for EAS proceeds in two main steps:

Formation of a Sigma Complex: The aromatic π-system acts as a nucleophile, attacking the electrophile (e.g., Br⁺). This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com The stability of this intermediate is key to determining the regioselectivity. Attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring in all resonance structures, which is energetically more favorable. quimicaorganica.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.combyjus.com

In the context of synthesizing 4-Bromo-5,7-dichloro-2-phenylquinoline, the dichlorination at positions 5 and 7 and bromination at position 4 involve distinct mechanistic considerations. While halogenation at C5 and C7 follows the typical EAS pathway on the electron-rich carbocycle, substitution at C4 occurs on the deactivated pyridine ring. This usually requires harsher conditions or different mechanistic pathways, as direct electrophilic attack at C4 is electronically disfavored. However, halogenation of the pyridine ring can be achieved, for example, by performing the reaction on quinoline hydrochloride salts. iust.ac.ir

Table 1: Regioselectivity in Quinoline Electrophilic Aromatic Substitution

Position of AttackRing SystemRelative ReactivityReason for Selectivity
C5, C8Benzene (Carbocycle)FavoredHigher electron density; formation of a more stable sigma complex that preserves the aromaticity of the pyridine ring in key resonance contributors. quimicaorganica.org
C6, C7Benzene (Carbocycle)Less FavoredThe resulting sigma complex is less stable compared to attack at C5/C8. quimicaorganica.org
C2, C4Pyridine (Heterocycle)Disfavored (Nucleophilic)Electron-deficient due to the electronegative nitrogen; preferential site for nucleophilic attack.
C3Pyridine (Heterocycle)Disfavored (Electrophilic)Requires harsh conditions; less favorable intermediate compared to carbocycle attack. iust.ac.ir

Nucleophilic Substitution Pathways on the Quinoline Ring

Nucleophilic Aromatic Substitution (SNAr) is characteristic of electron-deficient aromatic rings, such as the pyridine moiety of quinoline. The presence of the electron-withdrawing nitrogen atom makes the C2 and C4 positions particularly susceptible to attack by nucleophiles. A halogen atom at these positions, such as the bromine at C4 in the target molecule, can serve as a good leaving group.

The SNAr mechanism typically involves two steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom (C4), breaking the C=C double bond and forming a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the ring system, including onto the electronegative nitrogen atom, which stabilizes the intermediate.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (e.g., Br⁻).

This pathway is crucial for the further functionalization of 4-bromoquinolines. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. The presence of the two chlorine atoms at C5 and C7, being electron-withdrawing groups, would further decrease the electron density on the quinoline ring system, potentially increasing its reactivity towards nucleophiles.

Mechanisms of Annulation and Cyclization Reactions (e.g., Schiff Base Formation, Intramolecular Cyclization)

The formation of the core 2-phenylquinoline (B181262) structure relies on annulation and cyclization reactions, many of which are classical named reactions. These methods typically construct the quinoline ring by forming a new six-membered ring onto an aniline (B41778) derivative.

A common mechanistic theme involves the following key steps:

Schiff Base/Enamine Formation: The synthesis often begins with the condensation of an aniline with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) or an enamine. iipseries.orgpharmaguideline.com For instance, in the Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group. pharmaguideline.com

Intramolecular Cyclization: The crucial ring-closing step is typically an intramolecular cyclization. This can be an electrophilic attack from the aniline ring onto an activated carbonyl or double bond, or a nucleophilic attack from an enamine intermediate. iust.ac.iriipseries.org In the Combes synthesis, for example, the cyclization of a β-aminoenone intermediate is achieved via acid catalysis, proceeding as an intramolecular electrophilic substitution. iust.ac.irpharmaguideline.com

Dehydration and Aromatization: The cyclized intermediate is usually a non-aromatic, hydroxylated species. Subsequent dehydration (loss of a water molecule) followed by an oxidation or dehydrogenation step yields the final aromatic quinoline ring system. iipseries.org In the Skraup synthesis, an oxidizing agent like nitrobenzene (B124822) is explicitly used for this final aromatization step. iipseries.org

Modern annulation strategies, such as the Lewis acid-mediated [3+3] annulation, may proceed through different intermediates, such as zwitterions formed after initial imine activation, followed by cyclization and elimination steps to furnish the quinoline product. organic-chemistry.org

Transition Metal-Catalyzed Reaction Mechanisms (e.g., Catalytic Cycles, Oxidative Addition, Reductive Elimination, Transmetalation)

Transition metal catalysis has become a powerful tool for the synthesis of substituted quinolines, offering high efficiency and regioselectivity under mild conditions. ias.ac.in Catalysts based on palladium, copper, rhodium, cobalt, and ruthenium are commonly employed. ias.ac.inmdpi.com These reactions often proceed through catalytic cycles involving several key elementary steps.

For the synthesis of a 2-phenylquinoline derivative, a common strategy would be a cross-coupling reaction or a C-H activation/annulation sequence. A representative catalytic cycle, for example a palladium-catalyzed process, might include:

Oxidative Addition: The active catalyst, typically a Pd(0) species, undergoes oxidative addition into an aryl halide or triflate bond (e.g., an o-haloaniline derivative), forming a Pd(II) intermediate.

Transmetalation or Carbometalation: If a cross-coupling approach is used (like Suzuki or Stille coupling), an organometallic reagent (e.g., phenylboronic acid) transfers its organic group (the phenyl group) to the palladium center in a step called transmetalation. Alternatively, in C-H activation or annulation reactions, an alkyne or alkene might insert into the Pd-C or Pd-N bond (carbometalation).

Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center (e.g., the aniline moiety and the phenyl group) couple and are eliminated from the metal, forming a new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Cobalt(III)-catalyzed C-H activation/cyclization reactions have also been developed, where an aniline and an alkyne can react to form a quinoline. mdpi.com The mechanism involves the cobalt catalyst coordinating to the reactants and mediating the C-H activation and subsequent C-C and C-N bond formations. mdpi.com

Radical Pathways in Halogenation and Dehydrogenation

While electrophilic substitution is a common halogenation mechanism, radical pathways can also be significant, particularly under certain conditions (e.g., exposure to UV light or in the presence of radical initiators). wikipedia.org Research has shown that C5 halogenation of 8-substituted quinolines can proceed via a radical mechanism. rsc.orgresearchgate.net

The free-radical halogenation mechanism consists of three stages:

Initiation: A halogen molecule (e.g., Cl₂) or a halogen source like trichloroisocyanuric acid (TCCA) is homolytically cleaved by heat or light to generate two halogen radicals (Cl•). wikipedia.orgrsc.org

Propagation: A halogen radical abstracts a hydrogen atom from the quinoline ring (e.g., at C5) to form a hydrogen halide (HCl) and a quinolinyl radical. This radical then reacts with another molecule of the halogen source to form the halogenated quinoline and a new halogen radical, which continues the chain reaction. wikipedia.orgresearchgate.net

Termination: The reaction is terminated when two radicals combine. wikipedia.org

Evidence for such radical pathways comes from experiments showing that the reaction is inhibited by radical scavengers like TEMPO or BHT. researchgate.net Similarly, the final dehydrogenation step in some quinoline syntheses, especially those that are photo-induced or use specific metal catalysts, can involve radical intermediates to achieve aromatization. mdpi.comorganic-chemistry.org

Role of Intermediates and Transition States in Reaction Pathways

The outcome of the reactions described is governed by the relative stability of the intermediates and transition states involved.

In Electrophilic Aromatic Substitution: The regioselectivity (C5/C8 vs. other positions) is determined by the stability of the cationic sigma complex. The transition state leading to the more stable intermediate will have a lower activation energy, making that pathway faster. quimicaorganica.org

In Annulation/Cyclization Reactions: The reaction pathway is a sequence of intermediates, including Schiff bases, enamines, and cyclized dihydroquinolines. iipseries.org The feasibility of the reaction depends on the successful formation of each intermediate and the energetic barrier for each transformation, such as the intramolecular cyclization step.

In Transition Metal Catalysis: The efficiency of the catalytic cycle depends on the stability and reactivity of the organometallic intermediates. The ligands on the metal play a crucial role in modulating the electronic and steric properties of these intermediates, thereby influencing the rates of key steps like oxidative addition and reductive elimination. ias.ac.in

In Radical Reactions: The stability of the radical intermediate is paramount. For quinoline, the formation of a quinolinyl radical at C5 is supported by evidence, and its stability will influence the rate of hydrogen abstraction. rsc.org

Understanding these intermediates, often through computational studies and trapping experiments, provides deep insight into the reaction mechanism and allows for rational optimization of reaction conditions.

Influence of Reagents, Catalysts, and Solvent Systems on Reaction Mechanisms

The specific reagents, catalysts, and solvents employed can profoundly influence which reaction mechanism is favored and what the final product will be.

Reagents: The choice of halogenating agent is critical. Molecular halogens (Br₂, Cl₂) in the presence of a Lewis acid typically favor an EAS mechanism. In contrast, reagents like N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) can react via either radical or electrophilic pathways depending on the presence of initiators (like light) or catalysts. rsc.orgresearchgate.net

Catalysts: In annulation reactions, the catalyst determines the course of the cyclization. Brønsted acids (e.g., H₂SO₄) protonate carbonyl groups, facilitating intramolecular electrophilic attack. iust.ac.ir Lewis acids (e.g., BF₃·OEt₂) can activate substrates differently, potentially leading to alternative cycloaddition pathways. organic-chemistry.org In transition metal catalysis, the choice of metal and ligand is paramount; for instance, a palladium catalyst might be ideal for a Suzuki coupling, while a rhodium catalyst might be preferred for a C-H activation route. ias.ac.inmdpi.com

Solvent Systems: Solvents can affect reaction rates and even change mechanisms. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates in SNAr reactions. Protic solvents like ethanol (B145695) can inhibit certain catalytic reactions by coordinating to the metal center, while in other cases, they can participate in the reaction by acting as a proton source. rsc.org Some studies have even identified water as a suitable solvent that can act as both a medium and a catalyst in certain quinoline syntheses. researchgate.net

Table 2: Effect of System Components on Reaction Mechanisms

ComponentExampleInfluence on Mechanism
Reagent N-Bromosuccinimide (NBS)Can act as a source for Br⁺ (electrophilic) or Br• (radical) depending on initiators. researchgate.net
Catalyst H₂SO₄ (Brønsted Acid)Promotes dehydration and cyclization via electrophilic attack in Skraup and Combes syntheses. iipseries.org
Catalyst Pd(PPh₃)₄ (Transition Metal)Enables C-C bond formation via oxidative addition/reductive elimination cycles in cross-coupling reactions. ias.ac.in
Solvent Ethanol (Protic)Can inhibit catalyst activity through coordination but can also serve as a proton source. rsc.org
Solvent DMF (Polar Aprotic)Favors reactions with polar or charged intermediates, such as SNAr mechanisms. rsc.org

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

A thorough search for experimental data on the ¹H NMR, ¹³C NMR, heteronuclear NMR (specifically ¹⁵N NMR), and two-dimensional NMR (COSY, HSQC, HMBC, NOESY) of 4-Bromo-5,7-dichloro-2-phenylquinoline did not yield any specific results. While spectroscopic data for numerous other substituted quinolines are available, none match the precise substitution pattern of the requested compound. Therefore, no data tables or detailed research findings for the following sections can be presented:

Vibrational Spectroscopy

Similarly, a search for the Infrared (IR) spectrum of this compound did not provide any specific experimental data. Consequently, an analysis of its functional groups based on IR spectroscopy cannot be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis absorption spectrum of this compound is governed by the extensive π-conjugated system of the 2-phenylquinoline (B181262) core. The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The quinoline (B57606) nucleus itself is a strong chromophore, and its electronic properties are modulated by the attached substituents. nih.govresearchgate.net

The phenyl group at the 2-position extends the conjugation of the system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. nih.gov Halogen atoms, acting as auxochromes, also influence the absorption spectrum through their electronic effects. The electronic absorption spectra of similar compounds, such as 5,7-dibromo-8-hydroxy quinoline, have been studied in various solvents, showing transitions in the 200-400 nm range. researchgate.net

Based on analogous compounds, the expected electronic transitions for this compound are summarized in the table below.

Table 1: Predicted UV-Vis Absorption Data for this compound

Wavelength Range (λmax) Type of Transition Chromophore
~300 - 350 nm π → π* Phenyl-substituted quinoline ring
~250 - 290 nm π → π* Quinoline ring system

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a definitive tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₁₅H₈BrCl₂N.

The most distinctive feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a complex and characteristic cluster of peaks (M+, M+2, M+4, M+6). libretexts.orgtutorchase.com This pattern is unambiguous proof of the presence of one bromine and two chlorine atoms in the molecule.

The nominal molecular weight is 351 u (using ⁷⁹Br and ³⁵Cl). The fragmentation would likely proceed through the sequential loss of the halogen atoms, which are the most labile substituents.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation Key Isotopic Feature
351, 353, 355, 357 Molecular Ion [M]⁺ Complex pattern due to ¹Br and ²Cl
272, 274, 276 [M - Br]⁺ Isotopic pattern for ²Cl
316, 318, 320 [M - Cl]⁺ Isotopic pattern for ¹Br and ¹Cl
237, 239 [M - Br - Cl]⁺ Isotopic pattern for ¹Cl

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

The quinoline ring system is expected to be essentially planar. A key geometric parameter is the dihedral angle between the plane of the quinoline ring and the plane of the 2-phenyl substituent. In similar structures, this angle can vary, indicating some degree of rotational freedom. For instance, in 2-Bromo-5,7-dimethoxy-4-phenylquinoline, two independent molecules in the asymmetric unit exhibit dihedral angles of 55.15° and 66.34°. nih.gov

Intermolecular interactions, such as C-H···N hydrogen bonds, π-π stacking, and C-Br···π interactions, would likely govern the crystal packing arrangement. nih.gov

Table 3: Representative Crystallographic Data from an Analogous Compound (2-Bromo-5,7-dimethoxy-4-phenylquinoline)

Parameter Value Reference
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 9.7698 nih.gov
b (Å) 9.9799 nih.gov
c (Å) 14.8076 nih.gov
α (°) 93.499 nih.gov
β (°) 95.154 nih.gov
γ (°) 91.838 nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations would serve as the foundation for understanding the intrinsic properties of 4-Bromo-5,7-dichloro-2-phenylquinoline from a quantum mechanical perspective.

Geometry Optimization and Conformational Analysis

A geometry optimization calculation would be performed to determine the most stable three-dimensional structure of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Conformational analysis would investigate the rotational freedom around single bonds, particularly the bond connecting the phenyl group to the quinoline (B57606) core, to identify the most stable conformer and the energy barriers between different conformations.

Prediction of Electronic Structure and Properties

Once the optimized geometry is obtained, DFT calculations can be used to explore the electronic landscape of the molecule. This would involve mapping the electron density distribution to understand how electrons are shared between atoms. From this, various electronic properties such as the dipole moment, polarizability, and electrostatic potential could be calculated to predict the molecule's behavior in the presence of electric fields and its interactions with other molecules.

Spectroscopic Property Prediction

DFT methods are highly effective in predicting spectroscopic properties, which can be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would predict the resonance frequencies of the different nuclei in the molecule, aiding in the interpretation of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies would correspond to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency would be associated with a specific vibrational mode, such as stretching or bending of chemical bonds.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum, providing insight into the wavelengths of light the molecule absorbs and its potential color.

Molecular Orbital Analysis

The analysis of molecular orbitals provides crucial information about the reactivity and electronic properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions

The HOMO and LUMO are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. Computational studies would visualize the spatial distribution of these orbitals, showing which parts of the molecule are most likely to be involved in electron donation and acceptance. The energies of the HOMO and LUMO would also be calculated.

Energy Gap Analysis and its Chemical Implications

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. This analysis would provide insights into the potential chemical behavior of this compound.

Reactivity Descriptors (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

There is no published research detailing the reactivity descriptors for this compound. Computational studies on other halogenated quinoline derivatives have utilized Density Functional Theory (DFT) to calculate Fukui functions and dual descriptors to identify reactive sites. acs.org For instance, analyses of other quinoline derivatives have shown that specific carbon and nitrogen atoms can exhibit high positive Fukui function values, indicating susceptibility to nucleophilic attack. acs.org However, without a specific study on this compound, its specific reactive sites and electrophilicity/nucleophilicity indices remain uncharacterized.

Reaction Pathway Modeling and Transition State Characterization

Specific reaction pathway modeling and transition state characterization for reactions involving this compound have not been reported. DFT calculations are a common tool for investigating reaction mechanisms, such as 1,3-dipolar cycloaddition reactions, by locating transition states and modeling reaction pathways. mdpi.com This type of analysis provides insights into reaction kinetics and thermodynamics. The synthesis of related compounds, such as alprazolam, has been described starting from 2,6-dichloro-4-phenylquinoline, but the computational modeling of these reaction pathways is not available. wikipedia.org

Solvent Effects and Solvatochromism Studies using Computational Methods

There are no specific solvatochromism studies for this compound using computational methods. Research on other quinoline derivatives, such as benzo-[f]-quinolinium methylids and hydroxyquinoline derivatives, has employed computational models to analyze the influence of solvent polarity on electronic absorption spectra. mdpi.comresearchgate.netbookpi.org These studies often use theoretical models to understand solute-solvent interactions and determine properties like excited state dipole moments. mdpi.comresearchgate.netbookpi.orgnih.govsemanticscholar.org The absence of such a study for this compound means its behavior in different solvents has not been computationally modeled.

Quantum Chemical Parameters and their Correlation with Molecular Properties

A detailed analysis of the quantum chemical parameters for this compound and their correlation with its molecular properties is not available in the literature. For other quinoline derivatives, DFT calculations have been used to determine various quantum chemical parameters. rsc.org These parameters, including HOMO-LUMO energies and global descriptors, provide insights into the electronic structure and reactivity of the molecules. bookpi.org For example, studies on halogenated quinoline derivatives have used quantum chemical calculations to understand their chemical reactivity and stability. nih.gov Without a dedicated study, these parameters for this compound are unknown.

Chemical Reactivity and Derivatization Strategies

Post-Synthetic Functionalization of Halogenated Quinoline (B57606) Derivatives

The halogen atoms on the 4-Bromo-5,7-dichloro-2-phenylquinoline ring serve as key functional handles for introducing molecular diversity. The differential reactivity of the C4-Br bond compared to the C5-Cl and C7-Cl bonds is a central theme in its derivatization, enabling site-selective modifications through various metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., arylation, alkynylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they are particularly effective for functionalizing haloquinolines. nobelprize.org The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl, which allows for the selective functionalization of the C4-bromo position in this compound while leaving the C5 and C7 chloro substituents intact. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the haloquinoline with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. For polyhalogenated quinolines, the greater reactivity of the C-Br bond allows for selective arylation at the C4 position. Various arylboronic acids, including those with electron-donating and electron-withdrawing groups, can be used to generate a diverse range of 4-aryl-5,7-dichloro-2-phenylquinoline derivatives. researchgate.netmdpi.com

Sonogashira Coupling: This reaction introduces an alkyne moiety onto the quinoline core by coupling the haloquinoline with a terminal alkyne. wikipedia.org This method is highly effective for the functionalization of bromo-substituted quinolines. nih.govajouronline.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. ajouronline.com The higher reactivity of the C4-Br bond in this compound enables selective alkynylation at this position. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions on Haloquinoline Scaffolds
Reaction TypeQuinoline SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraBromo-substituted quinazolinesArylboronic acid estersPd(dppf)Cl₂ / Na₂CO₃Aryl-substituted quinazolines mdpi.com
Sonogashira6,7-Dibromoquinoline-5,8-dione (B3062177)Terminal AlkynesPalladium(0) / Cu(I)Alkynylquinoline-5,8-diones ajouronline.com
SonogashiraBrominated 2-(trifluoromethyl)quinolinesPhenylacetylenePd(PPh₃)₄Alkynylated quinolines nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline ring, particularly at the C2 and C4 positions, is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.orgtutorsglobe.com This reactivity is enhanced in haloquinolines where the halogen acts as a leaving group. iust.ac.ir In this compound, the C4 position is highly activated towards nucleophilic attack. quimicaorganica.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity. libretexts.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide at the C4 position. For instance, the reaction of 2,4-dichloroquinolines with nucleophiles like sodium azide (B81097) can result in selective displacement at the C4-position. iust.ac.ir Similarly, amines are excellent nucleophiles for these reactions on chloro-pyridines, often requiring heat to proceed. youtube.com This selectivity allows for the introduction of various nitrogen-, oxygen-, and sulfur-containing functional groups specifically at the C4 position of the title compound.

Other Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S coupling)

Beyond C-C bond formation, other metal-catalyzed reactions provide routes to introduce heteroatom linkages at the halogenated positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It has been successfully applied to the amination of bromo-substituted heterocycles. beilstein-journals.orgresearchgate.net For this compound, this reaction offers a highly efficient and selective method to introduce primary or secondary amines at the C4-position, leveraging the higher reactivity of the C-Br bond. wikipedia.org

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions are classic methods for forming C-N, C-O, and C-S bonds. researchgate.netmdpi.com These reactions typically require harsher conditions than their palladium-catalyzed counterparts but remain a valuable tool. They can be used to couple this compound with various alcohols, phenols, thiols, and amines, again with expected selectivity for the C4 position.

Palladium-Catalyzed C-S Coupling: Palladium catalysts, often in conjunction with specific ligands, can also mediate the formation of C-S bonds between aryl halides and thiols. These methods provide a complementary approach to the Ullmann reaction for synthesizing aryl thioethers from the 4-bromo position of the quinoline scaffold.

Table 2: Overview of Metal-Catalyzed Heteroatom Coupling Reactions
Reaction TypeBond FormedTypical CatalystSubstratesKey FeaturesReference
Buchwald-Hartwig AminationC-NPalladium(0) with phosphine (B1218219) ligandsAryl Halides, AminesHigh efficiency, broad scope, mild conditions. wikipedia.orgorganic-chemistry.org
Ullmann CondensationC-N, C-O, C-SCopper(I) or Copper(0)Aryl Halides, Amines, Alcohols, ThiolsClassic method, often requires higher temperatures. mdpi.com
Palladium-Catalyzed C-S CouplingC-SPalladium(0) with specific ligandsAryl Halides, ThiolsComplements Ullmann reaction, often milder conditions. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring

While functionalization at the halogenated positions is common, reactions can also occur at the C-H positions of the quinoline ring system.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. tutorsglobe.com When reactions do occur, they preferentially take place on the benzene (B151609) ring portion of the scaffold, typically at the C5 and C8 positions. tutorsglobe.combyjus.com The presence of the two chlorine atoms at C5 and C7, along with the phenyl group at C2 and the bromine at C4, further deactivates the ring and directs any potential electrophilic attack to the remaining C6 and C8 positions. However, such reactions are often challenging and may require harsh conditions.

Nucleophilic Substitution of Hydrogen: Direct nucleophilic substitution of a hydrogen atom (SNH) on the quinoline ring is also possible, particularly at the electron-deficient C2 and C4 positions. rsc.org However, in this compound, the presence of excellent leaving groups (halogens) at these activated sites means that SNAr reactions are overwhelmingly favored over SNH reactions.

Ring Modification and Derivatization (e.g., Oxidation, Reduction, Quaternization)

The core quinoline structure itself can undergo transformations that alter its fundamental properties.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions, including C-H functionalization. nih.gov Oxidation of the quinoline ring system can also lead to ring-opened products, such as pyridine-2,3-dicarboxylic acid (quinolinic acid), under strong oxidative conditions. wikipedia.orgresearchgate.net

Reduction: The pyridine (B92270) part of the quinoline ring can be selectively reduced to yield a tetrahydroquinoline derivative. iust.ac.irwikipedia.org Catalytic hydrogenation using catalysts like palladium or platinum can reduce both the pyridine and benzene rings under more forcing conditions. youtube.com Gold-catalyzed hydrogenation has been shown to be highly chemoselective for the pyridine ring, leaving sensitive functional groups like halogens untouched. fudan.edu.cn This allows for the reduction of the pyridine ring in this compound without affecting the halogen substituents.

Quaternization: As a tertiary amine, the nitrogen atom in the quinoline ring can react with alkyl halides to form a quaternary ammonium (B1175870) salt (a quinolinium salt). This process modifies the electronic properties of the ring, increasing the reactivity of the C2 and C4 positions towards nucleophilic attack.

Advanced Applications in Chemical Science and Technology

Intermediates in Fine Chemical Synthesis

The strategic placement of a bromine atom at the 4-position of the quinoline (B57606) ring renders 4-Bromo-5,7-dichloro-2-phenylquinoline a highly useful intermediate in fine chemical synthesis. This bromo group serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions allow for the elaboration of the core quinoline structure into more complex and functionally diverse molecules. acs.orgnih.govacs.orgthieme-connect.com

Key synthetic transformations where this compound serves as a precursor are summarized in the table below.

Reaction TypeCoupling PartnerBond FormedResulting StructureSignificance
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids or EstersC(sp²) - C(sp²)4-Aryl/Vinyl-5,7-dichloro-2-phenylquinolineExtends π-conjugation, key for optical materials.
Sonogashira CouplingTerminal AlkynesC(sp²) - C(sp)4-Alkynyl-5,7-dichloro-2-phenylquinolineCreates rigid, linear structures for molecular electronics.
Buchwald-Hartwig AminationPrimary/Secondary AminesC(sp²) - N4-Amino-5,7-dichloro-2-phenylquinolineIntroduces nitrogen-based functionality for biological applications.
Heck CouplingAlkenesC(sp²) - C(sp²)4-Alkenyl-5,7-dichloro-2-phenylquinolineForms substituted alkenes for polymerization or further functionalization.

**7.2. Applications in Materials Science

The rigid, planar, and π-conjugated structure of the 2-phenylquinoline (B181262) scaffold is a foundational element in the design of advanced functional materials. This compound serves as a key precursor for materials with tailored optical, electronic, and photophysical properties.

The 2-phenylquinoline moiety is a well-established component in materials for Organic Light-Emitting Diodes (OLEDs), particularly as a ligand in highly efficient phosphorescent emitters. acs.org Cyclometalated iridium(III) complexes incorporating 2-phenylquinoline ligands are known to be effective phosphors. acs.orgnih.gov this compound can be used to synthesize such ligands. The dichloro-substituents act as electron-withdrawing groups, which can be used to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complex. This tuning is critical for optimizing charge injection, charge transport, and the emission color of an OLED device. acs.orgnih.gov

Furthermore, derivatives of this compound can be developed into molecular probes. Substituted amino-quinolines have demonstrated solvatochromic properties, where their fluorescence emission changes based on the polarity of their environment. nih.gov This sensitivity makes them suitable for imaging applications, such as visualizing lipid droplets within cells. nih.gov The bromo-group on this compound provides a convenient point for attaching functional groups to create such environment-sensitive probes.

ApplicationRole of the Quinoline ScaffoldFunction of Substituents
OLED EmittersForms cyclometalated complexes with metals like Iridium(III) or Zinc(II). nih.govmdpi.comHalogens (Br, Cl) tune HOMO/LUMO levels and emission wavelength.
Molecular ProbesActs as a fluorescent core (fluorophore). nih.govThe bromo-position allows for synthetic modification to create environment-sensitive probes.

Functional polymers incorporating heterocyclic aromatic units are of great interest for their enhanced thermal stability and unique optoelectronic properties. This compound can serve as a monomer or a precursor to a monomer for the synthesis of such polymers. chinesechemsoc.orgtubitak.gov.tr

Through polycondensation reactions, such as Suzuki or Sonogashira polymerization, the bromo-functionality can be used to incorporate the rigid and photophysically active 5,7-dichloro-2-phenylquinoline unit into a polymer backbone. chinesechemsoc.org The inclusion of this bulky, aromatic scaffold can lead to polymers with high glass transition temperatures, good thermal stability, and interesting photoluminescent or charge-transporting properties, making them candidates for applications in organic electronics. tubitak.gov.trresearchgate.net

The 2-phenylquinoline core is an intrinsic chromophore, and its derivatives are investigated for applications as dyes and photoluminescent materials. nih.govtandfonline.comnih.gov The extended π-system allows for strong absorption of UV or visible light and subsequent emission through fluorescence or phosphorescence.

This compound is a scaffold for creating new dyes. The emission color and quantum yield can be finely tuned by synthetic modification at the 4-position. mdpi.com Moreover, the presence of heavy halogen atoms (bromine and chlorine) can enhance spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," facilitates intersystem crossing from the excited singlet state to the triplet state, which can promote phosphorescence. This makes derivatives of this compound interesting for applications requiring long-lived excited states.

Catalysis and Ligand Design in Organometallic Chemistry

The 2-phenylquinoline framework is a privileged structure in ligand design for organometallic chemistry and catalysis. libretexts.org The nitrogen atom of the quinoline ring is a classic Lewis basic site capable of coordinating to a wide range of transition metals, including palladium, acs.orgnih.govdocumentsdelivered.com platinum, nih.gov rhodium, and ruthenium. mdpi.com

Specifically, the 2-phenylquinoline structure is an archetypal "C^N" cyclometalating ligand. In this binding mode, a metal center bonds to both the nitrogen atom and, via C-H activation, a carbon atom on the 2-phenyl ring, forming a stable five-membered chelate ring. nih.gov this compound serves as a precursor to such ligands. The two chlorine atoms are strongly electron-withdrawing, which modulates the electronic properties of the ligand. This electronic modification is transferred to the metal center upon coordination, influencing its stability, redox potential, and catalytic activity or the photophysical properties of the resulting complex. acs.orgmdpi.comnih.gov

Coordination ModeMetal Center ExamplesPotential Application
N-donor LigandPalladium(II), Rhodium(III)Cross-coupling catalysis, hydrogenation. nih.gov
C^N Cyclometalating LigandIridium(III), Platinum(II), Ruthenium(II)Photocatalysis, OLEDs, chemical sensing. nih.govmdpi.com

Agrochemical Research (General Scope)

The quinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research due to its presence in numerous biologically active compounds. google.comnih.gov Quinoline derivatives have been successfully developed as fungicides, bactericides, and insecticides. nih.govnih.govgoogle.com

Within this context, this compound represents a lead structure for the discovery of new agrochemicals. Polychlorinated aromatic compounds are known to possess biological activity, and this specific substitution pattern (bromo at C4, dichloro at C5/C7, phenyl at C2) provides a unique combination of lipophilicity and electronic properties that can be explored for pesticidal activity. nih.govnih.gov Researchers in agrochemical discovery would typically synthesize this compound as part of a larger library of halogenated quinolines. The bromo-group also allows for the creation of a wide array of derivatives, which can be screened for efficacy against various plant pathogens and insect pests, with the goal of identifying new modes of action to combat resistance. google.comnih.govgoogle.com

Dye Chemistry and Pigment Development

The compound this compound, while not a dye or pigment itself, possesses a unique combination of structural features that make it a valuable intermediate in the synthesis of novel colorants. Its molecular architecture, comprising a 2-phenylquinoline core and strategically placed halogen atoms, offers multiple avenues for synthetic modification to create a diverse range of dyes and pigments with tailored properties. The phenylquinoline scaffold is a known chromophoric system found in various fluorescent dyes, and the halogen substituents provide reactive handles for introducing auxochromes and extending conjugation, which are fundamental principles in color chemistry. chemimpex.comresearchgate.net

The development of high-performance pigments and dyes often relies on the chemical reactivity of precursor molecules. The bromine atom at the 4-position of the quinoline ring is particularly significant in this context. It can serve as a leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. nih.gov This versatility enables the systematic tuning of the electronic and steric properties of the final dye molecule, which in turn influences its color, lightfastness, and affinity for different substrates.

The Role of Halogen Substituents in Dye Synthesis

The presence of both bromine and chlorine atoms on the 2-phenylquinoline core offers distinct opportunities for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications. mdpi.com This differential reactivity is a powerful tool for the controlled synthesis of complex dye structures.

For instance, the bromine atom can be selectively replaced by a vinyl or aryl group through a Heck or Suzuki coupling, respectively. This extends the conjugated π-system of the molecule, typically resulting in a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, leading to deeper colors. The remaining chlorine atoms can then be subjected to further reactions under more forcing conditions, or they can be retained in the final dye structure to enhance properties such as lightfastness and thermal stability. The electron-withdrawing nature of the chlorine atoms can also influence the intramolecular charge transfer (ICT) characteristics of the dye, which is crucial for achieving vibrant and intense colors. mdpi.com

The following table illustrates the potential for selective functionalization of this compound in the synthesis of dye precursors:

Reaction TypeReagents and ConditionsPotential ProductImpact on Chromophore
Suzuki Coupling Arylboronic acid, Pd catalyst, base4-Aryl-5,7-dichloro-2-phenylquinolineExtension of conjugation, bathochromic shift
Heck Coupling Alkene, Pd catalyst, base4-Alkenyl-5,7-dichloro-2-phenylquinolineExtension of conjugation, potential for fluorescence
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base4-Alkynyl-5,7-dichloro-2-phenylquinolineLinear extension of conjugation, potential for rigid structures
Buchwald-Hartwig Amination Amine, Pd catalyst, base4-Amino-5,7-dichloro-2-phenylquinolineIntroduction of an auxochrome, significant color change

Phenylquinoline Core as a Chromophore

The development of azo dyes, a major class of synthetic colorants, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. unb.ca While this compound is not typically used as a coupling component due to the electron-withdrawing nature of the chloro substituents, it can be envisioned as a precursor to a coupling component. For instance, the bromine atom could be replaced by a hydroxyl or amino group through nucleophilic substitution or a multi-step synthesis, thereby activating the quinoline ring for electrophilic attack by a diazonium ion.

The table below outlines the potential spectral properties of dyes derived from a functionalized this compound, based on the known effects of substituents on the absorption maxima (λmax) of quinoline-based dyes.

Functional Group at 4-PositionExpected λmax ShiftPotential Color RangeRationale
-OHBathochromicYellow to OrangeIntroduction of an electron-donating group enhances ICT.
-NH2Strong BathochromicOrange to RedA powerful electron-donating group significantly extends conjugation.
-N=N-ArylStrong BathochromicRed to BlueFormation of an azo linkage creates a highly conjugated system.
-StyrylBathochromicYellow to RedExtension of the π-system through a vinyl bridge.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant thrust in modern organic synthesis is the move towards processes that are more environmentally friendly. ijpsjournal.com Traditional methods for synthesizing quinoline (B57606) derivatives often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste generation. nih.govtandfonline.com Future research for compounds like 4-Bromo-5,7-dichloro-2-phenylquinoline will prioritize the integration of green chemistry principles to mitigate these drawbacks. ias.ac.in

Green chemistry aims to reduce the environmental footprint of chemical processes by employing alternative solvents, catalysts, and reaction conditions. ijpsjournal.comtandfonline.com The use of water as a reaction medium is a particularly attractive strategy, as it is non-toxic, inexpensive, and readily available. eurekaselect.comthieme-connect.com Several studies have demonstrated the successful synthesis of various quinoline derivatives in aqueous media, often without the need for any catalyst. eurekaselect.comthieme-connect.comresearchgate.net For instance, the Friedländer reaction, a cornerstone of quinoline synthesis, has been effectively performed in water at moderate temperatures. thieme-connect.com

Solvent-free, or neat, reaction conditions represent another important avenue. researchgate.net These reactions, often facilitated by microwave irradiation or solid-supported catalysts, can lead to shorter reaction times, higher yields, and simplified product purification. tandfonline.comresearchgate.net The development of one-pot, multicomponent reactions further enhances sustainability by reducing the number of synthetic steps and minimizing waste. tandfonline.comniscpr.res.in Future efforts will likely focus on adapting these methodologies to the synthesis of highly halogenated phenylquinolines.

Green Chemistry ApproachTypical ConditionsAdvantagesRelevant Research
Aqueous Synthesis Reaction in water, often at moderate temperatures (e.g., 70-90°C). eurekaselect.comthieme-connect.comEnvironmentally benign, catalyst-free options available, simplified workup. thieme-connect.comacs.orgSynthesis of poly-substituted quinolines via Friedländer reaction in water. thieme-connect.com
Solvent-Free Synthesis Microwave irradiation, use of solid supports (e.g., silica (B1680970) gel). tandfonline.comresearchgate.netReduced solvent waste, shorter reaction times, high efficiency. researchgate.netMicrowave-assisted Friedländer synthesis using reusable solid acid catalysts. tandfonline.com
Mild Conditions Use of catalysts like chloramine-T or indium(III) chloride at reflux or room temperature. niscpr.res.inacgpubs.orgLower energy consumption, improved functional group tolerance.Synthesis of quinolines using recyclable indium chloride catalyst. niscpr.res.in

This table presents generalized data for quinoline synthesis and suggests potential avenues for future research on this compound.

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. acs.orgacs.org Visible-light photocatalysis, for example, can drive reactions under extremely mild conditions, often at room temperature, using light as a renewable energy source. mdpi.com This has been applied to the synthesis of quinolines through oxidative cyclization and Povarov reactions, producing hydrogen gas as the only byproduct in some cases. acs.orgmdpi.comnih.gov

Electrosynthesis replaces chemical oxidants and reductants with electricity, minimizing waste and improving atom economy. acs.org This technique has been used to construct C-N bonds under metal- and chemical-oxidant-free conditions, as demonstrated in the tandem synthesis of imidazo[1,5-a]quinolines in an aqueous medium. acs.org The application of these photo- and electro-catalytic strategies to the synthesis of complex haloquinolines could provide novel, sustainable routes that avoid harsh reagents and byproducts.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to improving the efficiency and selectivity of quinoline synthesis. While classic methods often use strong acids or bases, modern research focuses on developing more sophisticated and reusable catalytic systems. nih.gov Nanocatalysts, for instance, offer high surface area and unique reactivity, leading to mild reaction conditions, high yields, and easy catalyst recovery. nih.govacs.org Various metal-based nanoparticles (e.g., Fe, Cu, Zn, Ti) have been successfully employed in one-pot quinoline syntheses. nih.govacs.org

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. csmres.co.uk Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are increasingly used to design novel quinoline derivatives with specific biological activities and to predict their pharmacokinetic properties. mdpi.comijpsonline.com These models establish mathematical relationships between a compound's structure and its activity, guiding the synthesis of more potent and selective molecules. ijpsonline.com

For synthetic chemists, computational tools can help predict reaction feasibility, optimize reaction conditions, and even design novel synthetic routes. csmres.co.ukresearchgate.net By modeling transition states and reaction pathways, researchers can gain insights into the mechanisms of catalytic cycles, leading to the rational design of more efficient catalysts. bioengineer.org Applying these predictive models to the synthesis of this compound could accelerate the discovery of optimal reaction conditions and novel, efficient synthetic pathways, reducing the need for extensive empirical screening. researchgate.net

Synthesis of Highly Complex and Multi-Functionalized Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to synthesize highly decorated and complex derivatives is crucial for drug discovery. frontiersin.orgnih.govrsc.org Future research will focus on developing synthetic methods that allow for the precise and versatile functionalization of the quinoline core, including the introduction of multiple, distinct substituents. nih.govacs.org

Strategies involving C-H bond functionalization are particularly promising, as they allow for the direct modification of the quinoline ring without the need for pre-functionalized substrates, enhancing atom and step economy. rsc.orgnih.gov The development of multicomponent reactions that can assemble complex quinoline-fused hybrids in a single step is another key area. nih.gov These advanced synthetic methodologies will enable the creation of novel libraries of compounds based on the this compound framework, expanding the exploration of their potential applications in materials science and medicinal chemistry. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5,7-dichloro-2-phenylquinoline?

  • Methodology :

  • Multi-step halogenation : Begin with a quinoline core (e.g., 2-phenylquinoline) and sequentially introduce bromine and chlorine at positions 4, 5, and 7 using regioselective halogenation agents. For bromination, phosphoryl bromide (POBr₃) in 1,2-dichloroethane under reflux is effective, as demonstrated for analogous brominated quinolines . Chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.
  • Cross-coupling intermediates : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the phenyl group early in the synthesis, followed by halogenation.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., phenyl group at position 2, halogen positions) through chemical shifts and coupling constants. For example, aromatic protons adjacent to halogens exhibit downfield shifts .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangements, as done for structurally similar brominated quinolines (e.g., 2-Bromo-5,7-dimethoxy-4-phenylquinoline) .
  • UV-Vis and fluorescence spectroscopy : Characterize electronic properties for material science applications, noting absorbance/emission peaks influenced by halogen substituents .

Advanced Research Questions

Q. How does the substitution pattern (Br, Cl, phenyl) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Comparative kinetic studies : Compare reaction rates of this compound with analogs (e.g., 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline) in Suzuki couplings using Pd catalysts. Track yields and side products via GC-MS .
  • DFT calculations : Model electronic effects of chlorine/bromine on aryl halide activation energy. For example, electron-withdrawing Cl groups at positions 5 and 7 may reduce electron density at position 4, slowing oxidative addition .
  • Experimental validation : Use Hammett plots to correlate substituent effects with reaction rates .

Q. How to design experiments to assess the bioactivity of this compound against kinase targets?

  • Methodology :

  • Molecular docking : Screen against kinase crystal structures (e.g., EGFR, VEGFR) using software like AutoDock Vina. Prioritize targets with hydrophobic active sites compatible with halogenated quinolines .
  • In vitro assays : Test inhibition in kinase activity assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM). Include controls like staurosporine and analogs (e.g., 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline) .
  • SAR analysis : Synthesize derivatives (e.g., 5,7-difluoro or 2-methyl variants) to isolate contributions of Cl/Br substituents .

Q. How to resolve contradictions in reported reactivity data between this compound and its analogs?

  • Methodology :

  • Systematic meta-analysis : Compile literature data on similar compounds (e.g., 6-Bromo-2-chloro-4-methylquinoline) and identify variables (solvent, catalyst, temperature) causing discrepancies .
  • Controlled reproducibility studies : Replicate conflicting reactions under standardized conditions. For example, test nucleophilic substitution in DMF vs. THF to isolate solvent effects .
  • Advanced characterization : Use in situ IR or Raman spectroscopy to detect transient intermediates (e.g., Pd complexes in cross-couplings) that may explain divergent pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.